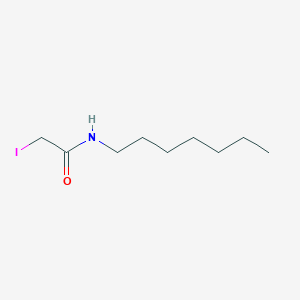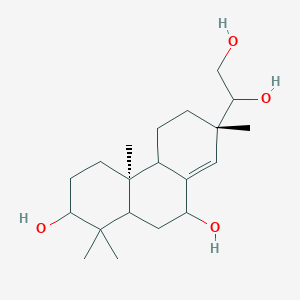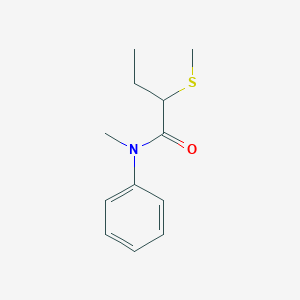![molecular formula C10H14N2O4 B14022539 ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate CAS No. 52196-98-2](/img/structure/B14022539.png)
ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER: is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic aldehydes with nitroacetic esters can lead to the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which can then be further processed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. Techniques such as lateral metalation and electrophilic quenching (LM&EQ) using non-nucleophilic bases have been explored to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound has been studied for its potential as a modulator of metabotropic glutamate receptors, which are involved in various neurological processes .
Medicine: Medicinally, this compound shows promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), leading to the disruption of cancer cell growth and survival pathways . Additionally, its modulation of metabotropic glutamate receptors can influence neurotransmission and neuroprotection .
Comparaison Avec Des Composés Similaires
Isoxazole: A simpler five-membered ring structure with one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen.
Oxadiazole: Another related compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: What sets 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER apart is its fused ring system, which provides additional stability and unique reactivity compared to simpler isoxazole derivatives .
Propriétés
Numéro CAS |
52196-98-2 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(14)12-5-3-7-8(4-6-12)11-16-9(7)13/h11H,2-6H2,1H3 |
Clé InChI |
XICYZCLNNSVLKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC2=C(CC1)NOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)


![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)


![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)




![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)

